N-(3-aminophenyl)hexanamide
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Overview
Description
“N-(3-aminophenyl)hexanamide” is a chemical compound with the CAS Number: 231954-22-6 . Its molecular weight is 206.29 and its molecular formula is C12H18N2O .
Molecular Structure Analysis
The InChI code for “N-(3-aminophenyl)hexanamide” is 1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) .Scientific Research Applications
Inhibitory Activity on Phosphatidylinositol 3-Kinase-δ (PI3Kδ)
- N-(3-Aminophenyl)hexanamide derivatives have been studied for their potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). One specific derivative, 6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N, N-bis(2-methoxyethyl)hex-5-ynamide, shows inhibitory activity against PI3Kδ, an enzyme involved in respiratory disease pathology (Norman, 2014).
Potential Antileukemia Agents
- Certain N-(3-Aminophenyl)hexanamide derivatives exhibit significant potential as antileukemia agents. A study on N-hydroxy-6-({(2E)-2-[(3-nitrophenyl)methylidene]hydrazinecarbothioyl}amino)hexanamide revealed its effectiveness in inhibiting K562/A02 cell proliferation and potential as a novel antileukemia agent (Gu et al., 2020).
Aromatase Inhibitory Activity
- N-(3-Aminophenyl)hexanamide derivatives have shown inhibitory activity against human placental aromatase, a crucial enzyme in estrogen production. This has implications for the potential treatment of hormone-dependent tumors such as breast cancer (Staněk et al., 1991).
Drug Metabolism Studies
- Research has explored the role of N-(3-Aminophenyl)hexanamide derivatives in drug metabolism, particularly in the production of mammalian metabolites of biaryl-bis-sulfonamide drugs. Such studies are critical for understanding the metabolic pathways and potential effects of these drugs in humans (Zmijewski et al., 2006).
Histone Deacetylase Inhibition
- N-(3-Aminophenyl)hexanamide derivatives have been studied for their potential as histone deacetylase (HDAC) inhibitors. HDAC inhibition is a promising therapeutic approach for treating various cancers (Zhou et al., 2008).
Endothelin Receptor Antagonism
- Some N-(3-Aminophenyl)hexanamide derivatives are explored as endothelin receptor antagonists, potentially useful in treating cardiovascular diseases (Murugesan et al., 2003).
Antitumor Activity
- Certain derivatives of N-(3-Aminophenyl)hexanamide have been assessed for their antitumor properties, showing effectiveness in inhibiting cancer cell growth and progression (Owa et al., 2002).
Molecular Structure and Thermodynamic Properties
- The geometric structure, frequency, and thermodynamic properties of N-(4-Aminophenyl) maleimide, a related compound, have been studied, providing insights into the structural characteristics of such molecules (Guo, 2010).
Quorum Sensing Antagonism
- N-(3-Aminophenyl)hexanamide analogs have been investigated for their ability to inhibit quorum sensing in bacteria, a novel approach in combating bacterial infections (Meschwitz et al., 2019).
Safety And Hazards
“N-(3-aminophenyl)hexanamide” is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
properties
IUPAC Name |
N-(3-aminophenyl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCCFWSCQQDMIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444012 |
Source
|
Record name | N-(3-aminophenyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)hexanamide | |
CAS RN |
231954-22-6 |
Source
|
Record name | N-(3-aminophenyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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